![molecular formula C31H25N3O4 B13095659 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate typically involves a multi-step process. One common method includes the following steps:
Sonogashira Cross-Coupling Reaction: This step involves the palladium-catalyzed coupling of aroyl chlorides with aryl acetylenes to form 1,3-diarylprop-2-yn-1-ones.
1,3-Dipolar Cycloaddition: The 1,3-diarylprop-2-yn-1-ones undergo cycloaddition with sodium azide under catalyst-free conditions to yield aryl(4-aryl-1H-1,2,3-triazol-5-yl)methanones.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, use of continuous flow reactors, and ensuring high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can also occur, especially at the phenyl groups.
Substitution: The compound is prone to substitution reactions, particularly nucleophilic substitutions at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and various halides are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Anticancer Agents: Triazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to inhibit cell proliferation.
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Supramolecular Chemistry: It is used in the design of supramolecular structures and materials.
Polymers and Pigments: The compound is a key intermediate in the synthesis of polymers and pigments.
作用機序
The mechanism of action of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate involves its interaction with various molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .
類似化合物との比較
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Pyrazole Derivatives: These compounds have a similar five-membered ring structure but with different nitrogen atom arrangements.
Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms but differ in their chemical reactivity and applications
Uniqueness: The uniqueness of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate lies in its specific substitution pattern and the presence of both triazole and biphenyl moieties. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C31H25N3O4 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
[2-acetyloxy-3-[(4,5-diphenyltriazol-1-yl)methyl]-5-phenylphenyl] acetate |
InChI |
InChI=1S/C31H25N3O4/c1-21(35)37-28-19-26(23-12-6-3-7-13-23)18-27(31(28)38-22(2)36)20-34-30(25-16-10-5-11-17-25)29(32-33-34)24-14-8-4-9-15-24/h3-19H,20H2,1-2H3 |
InChIキー |
NBNLONYJAFFXEU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)CN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
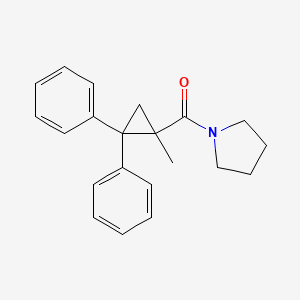


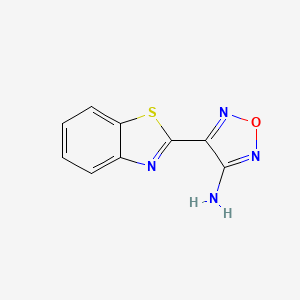
![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
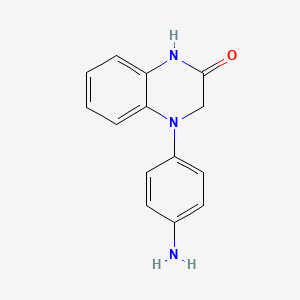
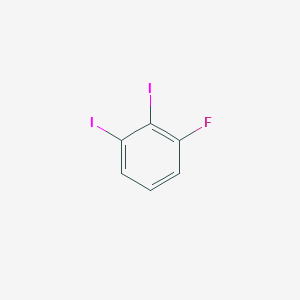
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)

![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
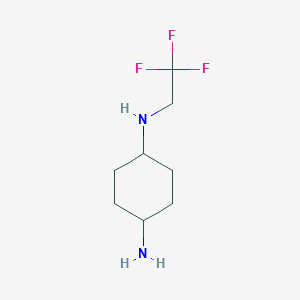
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
